![molecular formula C26H18N4O2 B11522171 6'-amino-3'-(4-methoxyphenyl)-1'H-spiro[fluorene-9,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B11522171.png)
6'-amino-3'-(4-methoxyphenyl)-1'H-spiro[fluorene-9,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’-amino-3’-(4-methoxyphenyl)-1’H-spiro[fluorene-9,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a spiro linkage between a fluorene and a pyrano[2,3-c]pyrazole moiety, with additional functional groups such as an amino group, a methoxyphenyl group, and a carbonitrile group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 6’-amino-3’-(4-methoxyphenyl)-1’H-spiro[fluorene-9,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluorene Moiety: The fluorene core can be synthesized through a Friedel-Crafts alkylation reaction, where benzene is alkylated with a suitable alkyl halide in the presence of a Lewis acid catalyst.
Construction of the Pyrano[2,3-c]pyrazole Ring: This step involves the cyclization of a suitable precursor, such as a hydrazine derivative, with an α,β-unsaturated carbonyl compound. The reaction is typically carried out under reflux conditions in the presence of a base.
Spiro Linkage Formation: The final step involves the formation of the spiro linkage between the fluorene and the pyrano[2,3-c]pyrazole moiety. This can be achieved through a nucleophilic substitution reaction, where the amino group of the pyrano[2,3-c]pyrazole attacks an electrophilic center on the fluorene moiety.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative reaction conditions, and scalable processes.
Chemical Reactions Analysis
6’-amino-3’-(4-methoxyphenyl)-1’H-spiro[fluorene-9,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. This reaction can lead to the formation of oxidized derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions can reduce the carbonitrile group to an amine or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings or the spiro linkage are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group can lead to the formation of a phenol derivative, while reduction of the carbonitrile group can yield an amine derivative.
Scientific Research Applications
6’-amino-3’-(4-methoxyphenyl)-1’H-spiro[fluorene-9,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique spiro structure and functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its ability to interact with biological targets makes it a promising candidate for drug development.
Medicine: Research has explored the compound’s potential as a therapeutic agent for various diseases. Its unique structure allows it to interact with specific molecular targets, making it a potential lead compound for drug discovery.
Industry: The compound can be used in the development of new materials with unique properties. Its spiro structure and functional groups make it suitable for applications in materials science, such as the development of polymers and coatings.
Mechanism of Action
The mechanism of action of 6’-amino-3’-(4-methoxyphenyl)-1’H-spiro[fluorene-9,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, the compound’s amino group can form hydrogen bonds with target proteins, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can alter the conformation and function of the target proteins, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
6’-amino-3’-(4-methoxyphenyl)-1’H-spiro[fluorene-9,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile can be compared with other similar compounds, such as:
6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole: This compound shares a similar pyrano[2,3-c]pyrazole core but lacks the spiro linkage and fluorene moiety.
5,6-bis(4-methoxyphenyl)-2,3-diphenylthieno[3,2-b]furan: This compound features a thieno[3,2-b]furan core with methoxyphenyl groups but lacks the spiro linkage and pyrano[2,3-c]pyrazole moiety.
The uniqueness of 6’-amino-3’-(4-methoxyphenyl)-1’H-spiro[fluorene-9,4’-pyrano[2,3-c]pyrazole]-5’-carbonitrile lies in its spiro linkage and the combination of functional groups, which impart distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C26H18N4O2 |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
6-amino-3-(4-methoxyphenyl)spiro[2H-pyrano[2,3-c]pyrazole-4,9'-fluorene]-5-carbonitrile |
InChI |
InChI=1S/C26H18N4O2/c1-31-16-12-10-15(11-13-16)23-22-25(30-29-23)32-24(28)21(14-27)26(22)19-8-4-2-6-17(19)18-7-3-5-9-20(18)26/h2-13H,28H2,1H3,(H,29,30) |
InChI Key |
AYIXUNJAHIKKFV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C(=NN2)OC(=C(C34C5=CC=CC=C5C6=CC=CC=C46)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


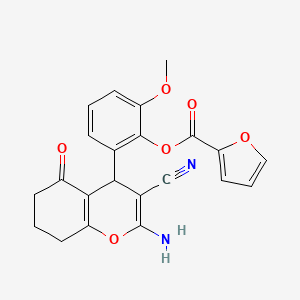
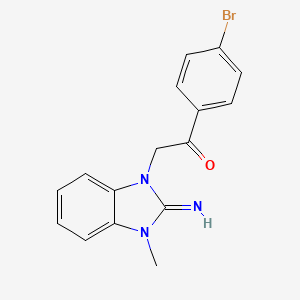
![6-[(2Z)-4-(4-ethylphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazol-3(2H)-yl]hexan-1-ol](/img/structure/B11522092.png)

![5-{[(4-Ethoxyphenyl)carbonyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B11522094.png)
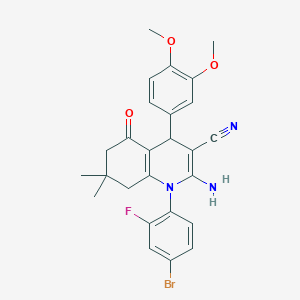

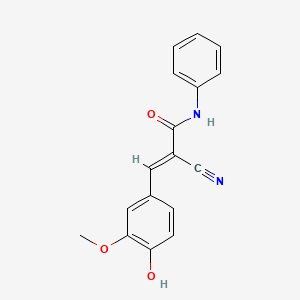
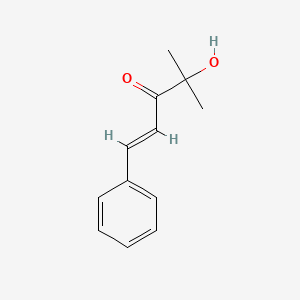
![3-amino-2-(4-chlorobenzoyl)-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-5-carboxamide](/img/structure/B11522123.png)
![2-{2-[(2,4-Dinitrophenyl)amino]ethoxy}ethyl 2-chloro-4,5-difluorobenzoate](/img/structure/B11522125.png)
![Benzaldehyde, 4-bromo-, [4-[(2-furanylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl]hydrazone](/img/structure/B11522131.png)
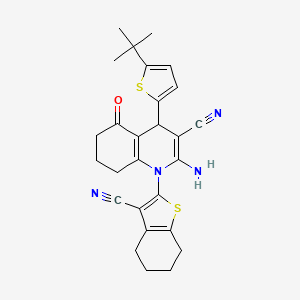
![Ethanone, 2-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio-1-(1-naphthyl)-](/img/structure/B11522139.png)
